molecular formula C28H27N3O4S B11651522 ethyl 3-(3-{(E)-[1-(2,3-dimethylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate

ethyl 3-(3-{(E)-[1-(2,3-dimethylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate

Cat. No.: B11651522
M. Wt: 501.6 g/mol
InChI Key: XNMNJPDVUQJYSG-HZHRSRAPSA-N
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Description

ETHYL 3-(3-{[(5E)-1-(2,3-DIMETHYLPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrrole ring, a benzoate ester, and a diazinane ring, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-(3-{[(5E)-1-(2,3-DIMETHYLPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOATE typically involves multi-step organic reactions. The starting materials may include 2,3-dimethylphenyl derivatives, pyrrole, and benzoic acid derivatives. Common synthetic routes may involve:

    Condensation reactions: to form the pyrrole ring.

    Esterification: to introduce the benzoate group.

    Cyclization: to form the diazinane ring.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: to accelerate reactions.

    Temperature and pressure control: to optimize reaction rates.

    Purification techniques: such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-(3-{[(5E)-1-(2,3-DIMETHYLPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution reagents: Halogens, acids, bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development and therapeutic research.

    Industry: Use in the production of specialized materials or chemicals.

Mechanism of Action

The mechanism by which ETHYL 3-(3-{[(5E)-1-(2,3-DIMETHYLPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOATE exerts its effects depends on its interaction with molecular targets. This may involve:

    Binding to specific receptors: or enzymes.

    Modulating signaling pathways: within cells.

    Altering gene expression: or protein function.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 3-(3-{[(5E)-1-(2,3-DIMETHYLPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOATE: can be compared with other compounds that have similar structural features, such as:

Uniqueness

The uniqueness of ETHYL 3-(3-{[(5E)-1-(2,3-DIMETHYLPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOATE lies in its specific combination of functional groups and rings, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C28H27N3O4S

Molecular Weight

501.6 g/mol

IUPAC Name

ethyl 3-[3-[(E)-[1-(2,3-dimethylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]-2,5-dimethylpyrrol-1-yl]benzoate

InChI

InChI=1S/C28H27N3O4S/c1-6-35-27(34)20-10-8-11-22(14-20)30-17(3)13-21(19(30)5)15-23-25(32)29-28(36)31(26(23)33)24-12-7-9-16(2)18(24)4/h7-15H,6H2,1-5H3,(H,29,32,36)/b23-15+

InChI Key

XNMNJPDVUQJYSG-HZHRSRAPSA-N

Isomeric SMILES

CCOC(=O)C1=CC(=CC=C1)N2C(=CC(=C2C)/C=C/3\C(=O)NC(=S)N(C3=O)C4=CC=CC(=C4C)C)C

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)N2C(=CC(=C2C)C=C3C(=O)NC(=S)N(C3=O)C4=CC=CC(=C4C)C)C

Origin of Product

United States

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